N'-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea
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Overview
Description
N’-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea is an organic compound characterized by the presence of a dichlorophenyl group, a hydroxy group, and a methylurea moiety
Mechanism of Action
Target of Action
The compound N’-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea primarily targets the Botulinum neurotoxin type A . This neurotoxin is produced by the bacterium Clostridium botulinum and is known for causing botulism, a rare but serious illness that affects the nervous system .
Mode of Action
It is known that the compound interacts with its target, the botulinum neurotoxin type a . The specifics of this interaction and the resulting changes are yet to be fully understood.
Biochemical Pathways
Given its target, it can be inferred that it may influence the pathways related to the functioning of the nervous system, specifically those involving the botulinum neurotoxin type a .
Result of Action
Given its target, it can be inferred that it may have an impact on the functioning of the nervous system, specifically in the context of botulism caused by the Botulinum neurotoxin type A .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea typically involves the reaction of 2,4-dichloroaniline with methyl isocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4-dichloroaniline+methyl isocyanate→N’-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea
Industrial Production Methods
In industrial settings, the production of N’-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N’-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-N’-methylurea
- N-(2,4-dichlorophenyl)-N’-hydroxyurea
- N-(2,4-dichlorophenyl)-N’-methyl-N’-hydroxyurea
Uniqueness
N’-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea is unique due to the presence of both hydroxy and methylurea groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various applications, including medicinal chemistry and agrochemical development.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1-hydroxy-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14)8(13)11-7-3-2-5(9)4-6(7)10/h2-4,14H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZKSJGASNPSNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NC1=C(C=C(C=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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